molecular formula C14H11F2N3O2S B4597642 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID

2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID

Cat. No.: B4597642
M. Wt: 323.32 g/mol
InChI Key: ZZDBNIKNOBRAQV-UHFFFAOYSA-N
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Description

2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and is substituted with difluoromethyl, methyl, and thienyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

The synthesis of 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, alkylating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific signaling cascades, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds share the core structure but differ in their functional groups, leading to variations in their chemical properties and applications. Some examples include:

  • 2-[4-(METHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
  • 2-[4-(CHLOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-(difluoromethyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2S/c1-7-12-8(13(15)16)5-9(10-3-2-4-22-10)17-14(12)19(18-7)6-11(20)21/h2-5,13H,6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDBNIKNOBRAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
Reactant of Route 2
2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
Reactant of Route 3
Reactant of Route 3
2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
Reactant of Route 4
2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
Reactant of Route 5
2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID
Reactant of Route 6
2-[4-(DIFLUOROMETHYL)-3-METHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID

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